

Chemical Structure and Properties of Avenic Acid A

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Compound of Interest		
Compound Name:	avenic acid A	
Cat. No.:	B1255293	Get Quote

Avenic acid A is a non-proteinogenic amino acid and a member of the mugineic acid family of phytosiderophores.[1] Phytosiderophores are low-molecular-mass iron(III)-chelating compounds produced by graminaceous plants (grasses) to facilitate the acquisition of iron from the soil.[2]

The chemical formula for **avenic acid A** is C₁₂H₂₂N₂O₈, and it has a monoisotopic molecular weight of 322.13761569 Da. Its IUPAC name is 4-({1-carboxy-3-[(1-carboxy-3-hydroxypropyl)amino]propyl}amino)-2-hydroxybutanoic acid. Structurally, it is classified as a gamma amino acid, meaning it has an amino group attached to the gamma carbon.

Key Structural Identifiers:

CAS Number: 76224-57-2[1]

InChi Key: QUKMQOBHQMWLLR-UHFFFAOYSA-N[3]

SMILES: C(CNC(CCO)C(=0)0)C(C(=0)0)NCCC(C(=0)0)O[3]

Avenic acid A is a tricarboxylic acid that acts as a hexadentate ligand, using six points of attachment to form stable complexes with metal ions.[1] While it has a very high affinity for ferric iron (Fe³⁺), it can also chelate other divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and nickel (Ni²⁺).[1]

Biosynthesis of Avenic Acid A



The biosynthesis of **avenic acid A** and other mugineic acid family phytosiderophores is a highly regulated process that is induced by iron deficiency. The pathway begins with the amino acid L-methionine.[1] Three molecules of L-methionine are utilized to form one molecule of **avenic acid A**.[4][5]

The biosynthetic pathway is conserved among different grass species up to the formation of 2'-deoxymugineic acid (DMA).[1] In oats (Avena sativa), DMA serves as the direct precursor to **avenic acid A**.[1][5][6] This final step is unique to certain plant species like oats.[1]

Biosynthetic pathway of **Avenic Acid A** from L-methionine.

Biological Function and Mechanism of Iron Acquisition

The primary biological role of **avenic acid A** is to acquire iron for the plant from the rhizosphere, the soil region directly influenced by root secretions. In aerobic soils with neutral to alkaline pH, iron primarily exists in the highly insoluble ferric (Fe³⁺) form, which is not readily available to plants.[1]

Graminaceous plants employ a chelation-based strategy (Strategy II) for iron uptake. Under iron-deficient conditions, they synthesize and secrete phytosiderophores like **avenic acid A** into the rhizosphere.[1] **Avenic acid A** chelates Fe³⁺, forming a soluble Fe(III)-phytosiderophore complex. This complex is then transported into the root cells by specific transporter proteins belonging to the Yellow Stripe1/Yellow Stripe-Like (YS1/YSL) family.[1] Once inside the cell, the iron is released from the complex for metabolic use.

Mechanism of iron acquisition mediated by **Avenic Acid A**.

Quantitative Data

While precise quantitative data for **avenic acid A** exudation rates are not detailed in the provided search results, research consistently shows a strong correlation between iron availability and the secretion of phytosiderophores. The exudation rate significantly increases under iron-deficient conditions. The relative binding affinities for different metal ions are also crucial for its function, with a pronounced preference for Fe³⁺.

Table 1: Conceptual Relationship between Iron Availability and **Avenic Acid A** Exudation



Iron Availability in Soil	Phytosiderophore Exudation Rate
Sufficient	Low / Negligible
Deficient	High

This conceptual table illustrates the general principle that phytosiderophore secretion is induced by iron deficiency.[1]

Table 2: Conceptual Relative Binding Affinities of Avenic Acid A

Metal Ion	Relative Affinity
Fe³+	Very High
Zn²+	Moderate
Cu ²⁺	Moderate
Mn²+	Low

This table provides a general illustration of the relative binding affinities. Phytosiderophores show a high degree of specificity for Fe(III).[1]

Experimental Protocols

The elucidation of the biosynthetic pathway of **avenic acid A** has been accomplished through isotope labeling studies. Below is a generalized protocol based on the methodologies described in the literature.[4][5][6]

Protocol: Elucidation of Avenic Acid A Biosynthesis using Isotope Feeding

- 1. Objective: To determine the precursor molecules and their incorporation into avenic acid A.
- 2. Materials and Reagents:
- Oat seeds (Avena sativa L.)
- Iron-deficient hydroponic culture solution

Foundational & Exploratory





- Labeled precursors: L-methionine-1-13C or D,L-methionine-3,3,4,4-d4
- Analytical standards: Avenic acid A, 2'-deoxymugineic acid
- Solvents for extraction and purification (e.g., water, ethanol)
- Instrumentation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer (¹³C-NMR, ²H-NMR), Mass Spectrometer (MS).

3. Methodology:

- Plant Cultivation: Germinate and grow oat plants in a complete nutrient solution. To induce phytosiderophore production, transfer the plants to an iron-deficient hydroponic solution.
- Isotope Feeding: Once the plants exhibit signs of iron deficiency, introduce the labeled methionine precursor (e.g., L-methionine-1-13C) into the root medium.[4][5]
- Sample Collection: After a designated incubation period, collect the root exudates (washings) from the plants.[4][6]
- Isolation and Purification: Isolate and purify **avenic acid A** and other related phytosiderophores (like 2'-deoxymugineic acid) from the root washings using techniques such as ion-exchange chromatography followed by HPLC.
- Structural Analysis:
- Analyze the purified, labeled compounds using NMR spectroscopy.[4][5]
- ¹³C-NMR analysis will show the incorporation and position of the ¹³C label from methionine, confirming it as a precursor.[5]
- ²H-NMR analysis can provide more detailed information on the stereochemistry of the biosynthetic reactions by tracking the position of deuterium atoms.[5]
- Confirm the identity and mass of the isolated compounds using Mass Spectrometry.

4. Expected Results:

• The NMR spectra of the isolated **avenic acid A** will show enrichment of the specific isotope (¹³C or ²H) at positions consistent with its synthesis from three molecules of L-methionine via 2'-deoxymugineic acid.[4][5] For instance, studies have shown that while all deuteriums from labeled methionine are incorporated into 2'-deoxymugineic acid, one deuterium is lost at the C-4 position during the conversion to **avenic acid A**.[5]



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